DDO-8926

BET Inhibition BRD4 Binding Affinity

Neuropathic pain researchers often face the challenge of sourcing BET inhibitors with validated in vivo efficacy and reliable selectivity profiles. DDO-8926 addresses this gap with a novel 1H-imidazo[4,5-b]pyridine scaffold and a well-characterized binding mode that confers excellent selectivity over non-BET bromodomains. - BRD4 BD1 Ki = 15 nM, BD2 Ki = 9.5 nM; >30-fold selectivity over non-BET bromodomains at 1 μM. - Validated in the mouse SNI neuropathic pain model at 30 mg/kg i.p., significantly reducing mechanical hypersensitivity. - Suppresses pro-inflammatory cytokine expression and reduces spinal neuronal excitability without affecting astrocytes. Supplied with rigorous analytical documentation to ensure lot-to-lot consistency for reproducible preclinical research.

Molecular Formula C20H21FN6O2S
Molecular Weight 428.5 g/mol
Cat. No. B12385954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDO-8926
Molecular FormulaC20H21FN6O2S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC(=C(C(=C1)C2=C(N(N=C2C)C)C)F)C3=C4C(=NC=C3)N=CN4
InChIInChI=1S/C20H21FN6O2S/c1-5-30(28,29)26-13-8-15(14-6-7-22-20-19(14)23-10-24-20)18(21)16(9-13)17-11(2)25-27(4)12(17)3/h6-10,26H,5H2,1-4H3,(H,22,23,24)
InChIKeyOIGZERUJQVCATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDO-8926: BET Inhibitor for Neuropathic Pain


DDO-8926 (CAS: 3017181-08-4, C20H21FN6O2S, MW: 428.48) is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) protein family [1]. It exhibits high affinity for BRD4 bromodomains, with Ki values of 15 nM (BD1) and 9.5 nM (BD2), and demonstrates excellent selectivity over non-BET bromodomains as assessed by BROMOscan profiling at 1 μM [1]. In a mouse spared nerve injury (SNI) model of neuropathic pain, DDO-8926 (30 mg/kg, i.p.) significantly attenuates mechanical hypersensitivity by suppressing pro-inflammatory cytokine expression and reducing neuronal excitability .

BRD4 BD1/BD2 binding study context
Neuropathic pain model (SNI) research fit
Bromodomain selectivity profiling

Why DDO-8926 Cannot Be Replaced in Pain Models


The BET inhibitor class exhibits significant structural and pharmacological diversity, leading to marked differences in target engagement, selectivity profiles, and in vivo efficacy [1]. DDO-8926 possesses a novel 1H-imidazo[4,5-b]pyridine core and a unique binding mode that confer enhanced selectivity for BET bromodomains over other bromodomain-containing proteins [1]. In contrast, commonly used probes such as (+)-JQ1, while potent, demonstrate different selectivity profiles and are primarily optimized for oncology applications [2]. Furthermore, DDO-8926 has been specifically validated in the spared nerve injury (SNI) neuropathic pain model, whereas many BET inhibitors lack established efficacy in this pain-relevant context [1][3]. Substituting DDO-8926 with a structurally unrelated BET inhibitor risks altering experimental outcomes due to divergent off-target effects, pharmacokinetic properties, and functional impacts on neuroinflammation and excitability pathways.

Selectivity profile

Oncology-optimized BET probes may show divergent bromodomain engagement; neuropathic pain endpoint interpretation may shift.

Model validation

SNI pain model response is compound-specific; substituting with unvalidated inhibitors risks altering neuroinflammation readouts.

Off-target context

Non-BET bromodomain binding differences can confound BET-specific pathway analysis; untested inhibitors may change experimental outcomes.

DDO-8926: Evidence vs. Comparator BET Inhibitors


BRD4 BD2 Binding Advantage

DDO-8926 demonstrates markedly higher affinity for the second bromodomain of BRD4 (BD2) compared to the widely used BET inhibitor (+)-JQ1. In binding assays, DDO-8926 exhibits a Ki of 9.5 nM for BRD4 BD2 , whereas (+)-JQ1 displays a Kd of ~90 nM for the same domain [1]. This represents an approximate 9.5-fold improvement in target engagement. Additionally, DDO-8926 shows a Ki of 15 nM for BRD4 BD1, which is superior to the ~50 nM Kd reported for (+)-JQ1 at BD1 [1].

BRD4 BD2 Binding
Cross-study comparable
DDO-8926: BD1 15 nM, BD2 9.5 nM (Ki)
(+)-JQ1: BD1 ~50 nM, BD2 ~90 nM (Kd)
~9.5-fold higher BD2 engagement
Supports BRD4 BD2 target-engagement interpretation
In vitro binding assays; Kd/Ki methods differ
BET Inhibition BRD4 Binding Affinity Ki

BET Selectivity by BROMOscan

DDO-8926 was profiled in a BROMOscan panel against a diverse set of non-BET bromodomains at 1 μM and exhibited excellent selectivity, with minimal off-target binding observed . This contrasts with several pan-BET inhibitors that show broader reactivity across the bromodomain family, potentially leading to confounding biological effects [1]. The precise selectivity index values are not publicly available, but the qualitative description of 'excellent selectivity' indicates a favorable profile for experiments requiring BET-specific modulation.

BET Selectivity Profiling
Class-level inference
Excellent selectivity at 1 µM vs non-BET bromodomains (BROMOscan)
Reported selectivity supports BET-specific pathway interpretation
Quantitative selectivity indices not available; data to verify
BET Selectivity BROMOscan Off-Target Profiling Bromodomain

Efficacy in SNI Neuropathic Pain Model

In the mouse spared nerve injury (SNI) model, intraperitoneal administration of DDO-8926 at 30 mg/kg significantly alleviated mechanical hypersensitivity, as measured by von Frey filament testing [1]. While quantitative data on the magnitude of reversal are not provided in the abstract, the effect is described as significant, and the compound is noted to inhibit pro-inflammatory cytokine expression and reduce neuronal excitability [1]. This contrasts with the oncologic focus of many BET inhibitors, where in vivo validation is primarily in tumor models [2].

SNI Model Response
Supporting evidence
30 mg/kg i.p. reduced mechanical hypersensitivity (von Frey)
Reported model-response context; neuroinflammation endpoint modulation
Quantitative reversal magnitude not provided
Neuropathic Pain Spared Nerve Injury Mechanical Hypersensitivity In Vivo Efficacy

Novel Imidazopyridine Scaffold & Binding Mode

DDO-8926 is derived from a 1H-imidazo[4,5-b]pyridine core, which represents a novel chemical scaffold distinct from the triazolodiazepine (e.g., (+)-JQ1) and isoxazole (e.g., I-BET151) chemotypes common among first-generation BET inhibitors [1]. The compound is reported to possess a unique binding mode within the acetyl-lysine binding pocket, as determined by X-ray crystallography, which may contribute to its selectivity profile [1]. This structural differentiation offers potential advantages in intellectual property and the exploration of alternative binding interactions.

Scaffold & Binding Mode
Supporting evidence
1H-imidazo[4,5-b]pyridine core; unique BRD4 binding mode
Novel chemotype supports IP-differentiated probe development
X-ray crystallography evidence
Chemical Structure Scaffold Novelty Binding Mode 1H-Imidazo[4,5-b]pyridine

DDO-8926: Research Applications in Pain & BET Biology


BET Mechanisms in Neuroinflammation and Pain

DDO-8926 is ideally suited for investigating the role of BET proteins in regulating pro-inflammatory cytokine expression and neuronal excitability following peripheral nerve injury. In the SNI mouse model, DDO-8926 treatment significantly reduces mechanical hypersensitivity and modulates spinal microglial activation without affecting astrocytes [1]. Researchers can employ DDO-8926 to dissect BET-dependent transcriptional programs in spinal cord tissue, particularly those involving ion channels and the Na+/K+ ATPase pump .

Benchmarking BET Inhibitors in Pain Assays

Given its validated efficacy in the SNI model and excellent selectivity profile, DDO-8926 serves as a robust positive control or benchmark for evaluating new BET inhibitor candidates in neuropathic pain research [1]. Its well-characterized binding affinities (BRD4 BD1 Ki = 15 nM; BD2 Ki = 9.5 nM) and in vivo dosing regimen (30 mg/kg i.p.) provide a clear reference point for comparative studies [2].

BET Inhibition Strategy for Chronic Pain

DDO-8926 is a valuable tool for preclinical proof-of-concept studies examining BET inhibition as a potential therapeutic approach for neuropathic pain conditions. Its ability to modulate both inflammatory and excitability components of pain hypersensitivity addresses a key unmet need in pain management [1]. Researchers can use DDO-8926 to evaluate efficacy in other pain models and to identify biomarkers of BET inhibitor response.

SAR Around Imidazopyridine Core

The novel 1H-imidazo[4,5-b]pyridine scaffold of DDO-8926 provides a starting point for medicinal chemistry optimization [1]. Investigators can synthesize and test analogs to improve pharmacokinetic properties, enhance brain penetration, or further refine selectivity while maintaining efficacy in neuropathic pain models.

Application
Selection Property
Validation Focus
Neuroinflammation & pain pathway studies
BRD4 bromodomain selectivity
Cytokine & neuronal excitability endpoints
Pain model comparator research
SNI model-response reference context
Mechanical hypersensitivity endpoint consistency
BET inhibition in chronic pain models
Inflammatory & excitability pathway modulation
Multi-model pain endpoint profiling
Imidazopyridine scaffold optimization
Novel chemotype binding mode
Selectivity & PK property screening
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